N-Isobutylcyclohexylamine

Description

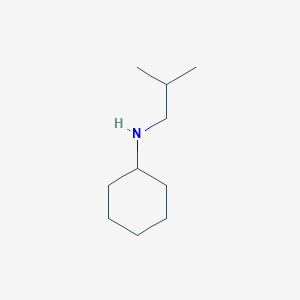

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylpropyl)cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-9(2)8-11-10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHUUPGCYHESJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934988 | |

| Record name | N-(2-Methylpropyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15443-52-4 | |

| Record name | N-(2-Methylpropyl)cyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15443-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isobutylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015443524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Methylpropyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-isobutylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ISOBUTYLCYCLOHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3AH2WFV4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Novel Approaches for N Isobutylcyclohexylamine

Established Synthetic Pathways for N-Substituted Cyclohexylamines

Traditional methods for synthesizing N-isobutylcyclohexylamine rely on robust and well-documented chemical transformations. These pathways are widely used due to their reliability and the availability of starting materials.

The reaction can be performed using various reducing agents and catalytic systems. A common approach involves using sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comcommonorganicchemistry.com NaBH3CN is particularly effective because it is a mild reducing agent that selectively reduces the protonated iminium ion intermediate much faster than the starting ketone, allowing for a one-pot reaction. masterorganicchemistry.com Lewis acids like Ti(iPrO)4 or ZnCl2 are sometimes added to accelerate the reaction, especially for less reactive substrates. commonorganicchemistry.com Alternatively, catalytic hydrogenation using molecular hydrogen (H2) and a metal catalyst (e.g., Ni, Pd, Pt, Rh) is a widely employed industrial method. researchgate.netorganic-chemistry.org For instance, the reductive amination of cyclohexanone (B45756) can be achieved using catalysts such as Iridium complexes or heterogeneous systems like Ni/Al2O3. researchgate.netkanto.co.jp

Table 1: Comparison of Reducing Agents for Reductive Amination This table is interactive. Click on the headers to sort.

| Reducing Agent | Typical Solvent(s) | Key Characteristics |

|---|---|---|

| Sodium Cyanoborohydride (NaCNBH₃) | Methanol (MeOH) | Mild; selectively reduces iminium ions over ketones; water-stable. masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), THF | Mild; water-sensitive; does not require acidic conditions. masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Can reduce ketones; typically added after imine formation is complete. masterorganicchemistry.comcommonorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Catalyst) | Various | Can be cost-effective for large scale; requires pressure equipment. researchgate.netd-nb.info |

Nucleophilic substitution offers a direct route to forming the C-N bond in this compound. This strategy typically involves the reaction of an amine acting as a nucleophile with an alkyl halide electrophile (an SN2 reaction). libretexts.org In the context of synthesizing this compound, this could be achieved by reacting cyclohexylamine (B46788) with an isobutyl halide, such as isobutyl bromide. A base is generally required to neutralize the hydrogen halide formed during the reaction.

While direct, this method can be complicated by polyalkylation, where the newly formed secondary amine competes with the starting primary amine to react with the alkyl halide, leading to the formation of a tertiary amine byproduct. masterorganicchemistry.com To favor the desired mono-alkylation, reaction conditions such as the stoichiometry of the reactants must be carefully controlled. organic-chemistry.org

A reliable, two-step method to ensure mono-alkylation and avoid side products involves the formation and subsequent reduction of an amide. youtube.com In this sequence, cyclohexylamine is first acylated with an isobutyryl derivative, such as isobutyryl chloride or isobutyric anhydride (B1165640), to form the stable intermediate, N-cyclohexylisobutyramide. youtube.com

This amide is then reduced to the target amine. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH4). youtube.comlibretexts.org The reduction of an amide with LiAlH4 specifically converts the carbonyl group (C=O) into a methylene (B1212753) group (CH2), yielding the desired this compound. libretexts.org This method is highly effective for preparing both acyclic and cyclic amines and is valued for its high yields and clean conversion, as the stable amide intermediate is easily purified before the final reduction step. youtube.comlibretexts.org

Advanced Synthetic Approaches and Stereochemical Control in this compound Synthesis

Modern synthetic chemistry aims to develop not only efficient but also highly selective and environmentally sustainable methods. These advanced approaches are crucial for producing specific stereoisomers and minimizing environmental impact.

Achieving stereochemical control is paramount when synthesizing chiral molecules for pharmaceutical applications. shibaura-it.ac.jp While this compound itself is achiral if derived from unsubstituted cyclohexanone, the use of substituted cyclohexanone precursors introduces stereocenters, necessitating diastereoselective or enantioselective methods.

Diastereoselective synthesis aims to control the formation of one diastereomer over others. For example, the hydrophosphonylation of imines, a related transformation, can be achieved with high diastereoselectivity. nih.gov In the synthesis of substituted N-isobutylcyclohexylamines, a Lewis acid-mediated reaction of enamides with N-arylacylimines has been shown to produce fused heterocyclic systems with three contiguous stereogenic centers in high yields and diastereoselectivities. chemrxiv.org Such strategies often rely on controlling the approach of the reagents through steric or electronic guidance in a stepwise reaction mechanism. chemrxiv.org

Enantioselective synthesis focuses on producing a single enantiomer of a chiral compound. This can be achieved using chiral catalysts. For instance, rhodium-catalyzed asymmetric intramolecular 1,4-additions and palladium-catalyzed reactions have been used to synthesize chiral indanones and N-C axially chiral compounds, respectively, with high enantioselectivity. shibaura-it.ac.jporganic-chemistry.org Organocatalysis, using small chiral organic molecules, has also emerged as a powerful tool. scienceopen.com For the synthesis of chiral amines, catalysts like chiral phosphoric acids or their derivatives can enable the asymmetric reductive amination of ketones, providing access to chiral amine derivatives with high enantiomeric excess. organic-chemistry.org

Table 2: Examples of Catalytic Systems for Stereoselective Synthesis This table is interactive. Click on the headers to sort.

| Reaction Type | Catalyst System | Key Feature |

|---|---|---|

| Asymmetric Reductive Amination | SPINOL-derived borophosphates | Provides chiral amines from ketones with high enantioselectivity under mild conditions. organic-chemistry.org |

| Asymmetric Hetero-Diels–Alder | Au(I)/chiral Sc(III) bimetallic | Enables direct enantioselective cascade reactions for complex frameworks. nih.gov |

| Asymmetric Intramolecular 1,4-Addition | Rhodium/MonoPhos | Offers efficient access to enantioenriched cyclic compounds with a cost-effective ligand. organic-chemistry.org |

| Enantioselective Aromatic Amination | Chiral Palladium (Pd) catalyst | Synthesizes N-C axially chiral compounds with high enantioselectivity. shibaura-it.ac.jp |

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In amine synthesis, this translates to using renewable feedstocks, employing catalytic methods over stoichiometric reagents, and using environmentally benign solvents.

One significant advancement is the use of catalysts based on earth-abundant metals, such as iron, to replace precious metals like platinum or palladium. d-nb.info Iron-catalyzed reductive amination of ketones and aldehydes has been demonstrated with a broad substrate scope and good functional group tolerance, using aqueous ammonia (B1221849) as the nitrogen source. d-nb.info Nickel-based heterogeneous catalysts have also been employed for the reductive amination of phenol (B47542) derivatives, which can be sourced from renewable lignin, to produce cyclohexylamines. researchgate.net

The choice of solvent is another key aspect of green synthesis. Deep Eutectic Solvents (DESs) are emerging as green alternatives to traditional volatile organic solvents. mdpi.com DESs are non-volatile, thermally stable, and can act as both the reaction medium and a catalyst, often leading to higher yields and simplified product isolation. mdpi.com Furthermore, catalyst-free reactions that utilize water as a solvent or are performed under solvent-free conditions represent a significant step towards more sustainable chemical production. nih.govresearchgate.net These approaches minimize waste and environmental impact, aligning with the core tenets of green chemistry. nih.govrsc.orgrsc.org

Integration of Flow Chemistry and Automated Synthesis for Scalability

The industrial-scale synthesis of this compound is increasingly benefiting from the integration of flow chemistry and automated systems. These technologies offer significant advantages over traditional batch processing, primarily in terms of scalability, safety, and consistency. vapourtec.combeilstein-journals.org

Flow chemistry, or continuous-flow synthesis, involves pumping reactant solutions through a network of tubes or microreactors where the reaction occurs. mit.edu This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, due to the high surface-area-to-volume ratio in the reactors. beilstein-journals.orgmdpi.com For the synthesis of this compound via reductive amination, this means that streams of cyclohexanone, isobutylamine (B53898), and a reducing agent can be continuously mixed and reacted in a temperature-controlled reactor coil. mit.edu This approach allows for marked reductions in reaction times and can prevent the decomposition of sensitive reagents or intermediates, leading to higher yields and purity. beilstein-journals.org

Automated synthesis platforms can be integrated with flow reactors to create a fully autonomous production line. rsc.orgnih.gov These systems use computer-controlled pumps, valves, and reactors, often guided by pre-programmed protocols, to manage the entire synthetic sequence with minimal human intervention. youtube.comchemrxiv.org The use of reagent cartridges and automated purification modules further streamlines the process, enabling continuous, unattended operation. rsc.orgyoutube.com This not only enhances productivity and reproducibility but also improves safety by containing potentially hazardous chemicals within a closed system. youtube.com The combination of these technologies provides a robust and highly scalable method for manufacturing this compound.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for this compound This table presents a comparative analysis based on typical findings for reductive amination processes when transitioning from batch to flow chemistry.

| Parameter | Traditional Batch Synthesis | Integrated Flow & Automated Synthesis |

| Reaction Time | Several hours to overnight | Minutes to a few hours beilstein-journals.org |

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control mdpi.com |

| Mass Transfer | Limited by stirring efficiency | Excellent, rapid mixing vapourtec.com |

| Scalability | Difficult, requires larger vessels | Simple, by extending operation time ("scaling out") vapourtec.com |

| Safety | Risk in handling large quantities of reagents | Enhanced, small volumes handled at any time youtube.com |

| Productivity | Lower space-time yield | High space-time yield |

| Consistency | Operator-dependent, batch-to-batch variability | High, machine-controlled precision and reproducibility rsc.org |

Elucidation of Precursor and Intermediate Transformations in this compound Formation

The primary and most direct pathway for the formation of this compound is through the reductive amination of its constituent precursors. nih.gov This process involves a series of well-understood transformations that convert a ketone and an amine into a secondary amine.

The key precursors for the synthesis are:

Cyclohexanone: A six-carbon cyclic ketone that provides the cyclohexyl backbone of the final molecule.

Isobutylamine: A primary amine that provides the N-isobutyl group.

Imine Formation (Intermediate Transformation): The initial step involves the reaction of the carbonyl carbon of cyclohexanone with the nucleophilic nitrogen of isobutylamine. This addition forms an unstable carbinolamine intermediate. The carbinolamine then undergoes dehydration (loss of a water molecule) to form a more stable intermediate known as an N-cyclohexylidenisobutylamine, which is an imine. This imine formation is a reversible equilibrium reaction.

Reduction to Amine (Final Transformation): The crucial C=N double bond of the imine intermediate is then reduced to a single bond. This irreversible step converts the imine into the stable secondary amine, this compound. This reduction is the final key transformation in the synthetic sequence.

Table 2: Precursor and Intermediate Transformation Pathway This table outlines the sequential transformations in the synthesis of this compound.

| Compound Type | Compound Name | Role in Synthesis | Transformation Description |

| Precursor | Cyclohexanone | Starting Material | Provides the C6H11 (cyclohexyl) group. |

| Precursor | Isobutylamine | Starting Material | Provides the C4H9 (isobutyl) group and the nitrogen atom. |

| Intermediate | N-cyclohexylidenisobutylamine (Imine) | Reaction Intermediate | Formed via condensation of cyclohexanone and isobutylamine with the elimination of water. |

| Product | This compound | Final Product | Formed by the reduction of the imine intermediate's C=N bond. |

Reaction Mechanisms and Reactivity Studies of N Isobutylcyclohexylamine

Nucleophilic Reactivity and Substitution Reactions Involving N-Isobutylcyclohexylamine

As a secondary amine, this compound functions as a potent nucleophile, with its reactivity being significantly influenced by the steric hindrance presented by the isobutyl and cyclohexyl groups.

This compound's participation in nucleophilic substitution reactions is dictated by the substrate and reaction conditions, following either an SN1 or SN2 pathway. In an SN2 (Substitution Nucleophilic Bimolecular) reaction, the amine acts as a nucleophile, attacking the electrophilic carbon in a single, concerted step that also involves the departure of the leaving group. pressbooks.pubbyjus.com This mechanism is favored with less sterically hindered substrates like primary alkyl halides. The rate of an SN2 reaction is dependent on the concentration of both the amine and the substrate. pressbooks.pub

Conversely, the SN1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process where the leaving group first departs, forming a carbocation intermediate, which is then attacked by the amine nucleophile. This pathway is more common for tertiary substrates that can form stable carbocations. The rate-determining step is the formation of the carbocation and is independent of the nucleophile's concentration. Given the significant steric bulk of this compound, SN2 reactions involving it are generally slower than those with less hindered secondary amines.

| Factor | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Substrate Structure | Favored by tertiary and secondary halides that form stable carbocations. | Favored by methyl and primary halides; secondary halides are slower. |

| Role of this compound | Nucleophile attacks the carbocation intermediate. | Nucleophile attacks the substrate in the rate-determining step. |

| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Amine] |

| Stereochemistry | Results in a racemic mixture of products. | Results in inversion of configuration at the reaction center. byjus.com |

| Solvent | Favored by polar, protic solvents. | Favored by polar, aprotic solvents. |

The stereochemical result of a substitution reaction involving this compound is highly dependent on the mechanism. In a pure SN2 reaction, the nucleophilic attack occurs from the side opposite to the leaving group (backside attack), leading to a complete inversion of the stereochemical configuration at the electrophilic carbon, an effect known as Walden inversion. pressbooks.pubbyjus.comlibretexts.org If the starting alkyl halide is chiral, the resulting N-alkylated product will have the opposite configuration (e.g., R to S). libretexts.org

For an SN1 reaction, the planar carbocation intermediate can be attacked by the amine from either face, typically resulting in a racemic or near-racemic mixture of the two possible enantiomers.

Several factors influence the reaction kinetics:

Steric Hindrance: The bulky cyclohexyl and isobutyl groups on the nitrogen atom sterically hinder its approach to the electrophile, significantly slowing the rate of SN2 reactions compared to smaller secondary amines. pressbooks.pub

Nucleophilicity: Despite its steric bulk, the secondary amine is a relatively strong nucleophile due to the electron-donating nature of the alkyl groups.

Solvent: Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation but not the amine nucleophile, leaving it free to react. Polar protic solvents can hydrogen-bond with the amine, reducing its nucleophilicity, but are required to stabilize the carbocation intermediate in SN1 reactions.

This compound in Condensation and Addition Reaction Systems

This compound readily participates in condensation and addition reactions, primarily with carbonyl compounds.

A key condensation reaction is the formation of an amide through reaction with a carboxylic acid or its derivatives (like acyl chlorides or anhydrides). The reaction with a carboxylic acid typically requires heat to drive off the water molecule formed. The resulting product is an N-cyclohexyl-N-isobutylamide. This transformation is a cornerstone of peptide synthesis and other areas of organic chemistry. cem.com

In nucleophilic addition reactions , the amine adds to the electrophilic carbon of an aldehyde or ketone. unizin.orgmakingmolecules.com

With a primary amine , this reaction typically forms an imine after the elimination of water.

With a secondary amine like this compound, the initial addition forms a carbinolamine intermediate. libretexts.org This intermediate cannot form a stable imine because there is no proton on the nitrogen to eliminate. Instead, if there is a proton on the adjacent carbon (the α-carbon), it can be eliminated to form an enamine . makingmolecules.comlibretexts.orgmasterorganicchemistry.com

This enamine formation is a crucial step in many synthetic pathways, including the Stork enamine alkylation. The process is typically catalyzed by a weak acid. libretexts.org

| Reaction Type | Reactant | Key Intermediate | Final Product | Typical Conditions |

|---|---|---|---|---|

| Condensation | Carboxylic Acid (R'-COOH) | Tetrahedral Intermediate | N-cyclohexyl-N-isobutylamide | Heat, acid or base catalyst |

| Nucleophilic Addition | Aldehyde or Ketone | Carbinolamine/Iminium Ion | Enamine | Mild acid catalyst (pH 4-5) libretexts.org |

| Reductive Amination | Cyclohexanone (B45756) + Isobutylamine (B53898) | Iminium Ion | This compound | Reducing agent (e.g., NaBH3CN, H2/Pd) masterorganicchemistry.comlibretexts.orgcengage.com.au |

Oxidative and Reductive Transformations of the Amine Functionality

The amine group of this compound can undergo both oxidation and reduction, leading to a variety of functionalized products.

Oxidative Transformations: Secondary amines can be oxidized to several products depending on the reagent used.

N-Hydroxylamines: Mild oxidation, for instance with hydrogen peroxide (H₂O₂) in the presence of a metal sequestering agent, can convert this compound into the corresponding N,N-disubstituted hydroxylamine (B1172632). organic-chemistry.orggoogle.comnih.gov This method offers high selectivity and avoids overoxidation. organic-chemistry.org

Nitrones: Further oxidation of the hydroxylamine intermediate can lead to the formation of nitrones. uomustansiriyah.edu.iq

Oxidative Dehydrogenation/Dealkylation: More vigorous oxidation can lead to the cleavage of the C-N bonds. For instance, tandem oxidation of cyclohexylamines over gold-palladium catalysts can yield N-substituted anilines. thieme-connect.com Electrochemical oxidation can also result in dealkylation. mdpi.com

Reductive Transformations: While the amine itself is already in a reduced state, reductive processes are fundamental to its synthesis. The most significant "reductive transformation" involving this amine is its formation via reductive amination . libretexts.orgorganic-chemistry.org This powerful one-pot reaction involves treating a ketone (cyclohexanone) with an amine (isobutylamine) in the presence of a reducing agent. cengage.com.au An iminium ion intermediate is formed in situ and is immediately reduced to yield the final secondary amine, this compound. cengage.com.auchegg.com This method is highly efficient and avoids the issues of over-alkylation common in direct alkylation methods. masterorganicchemistry.com A variety of catalysts, including those based on nickel, iridium, and palladium, can be used for this transformation. researchgate.netkanto.co.jpresearchgate.net

Studies on Electrophilic Attack and Cyclohexane (B81311) Ring Reactivity

The cyclohexane ring of this compound is a saturated alkane system and, as such, lacks the π-electron density required for classical electrophilic aromatic substitution reactions. Its reactivity is primarily confined to free-radical substitution reactions. wikipedia.orgstudyorgo.com

Under initiation by UV light or heat, halogens like chlorine or bromine can react with the C-H bonds on the cyclohexane ring via a free-radical chain mechanism. wikipedia.orgstudyorgo.com This process typically involves three stages: initiation, propagation, and termination. studyorgo.com

However, such reactions on an unsubstituted alkane ring are notoriously unselective, leading to a mixture of constitutional isomers where the halogen can substitute any of the hydrogen atoms on the ring. wikipedia.org The amine substituent does not exert a strong directing effect on the regioselectivity of radical halogenation on the saturated ring, unlike in aromatic systems. The relative reactivity of C-H bonds in radical halogenation generally follows the order of radical stability: tertiary > secondary > primary. Therefore, substitution at the tertiary C-H bond on the cyclohexane ring (at the point of attachment to the nitrogen) would be favored, but other secondary positions would also react.

Analysis of Rearrangement Reactions and Associated Mechanistic Pathways

Rearrangement reactions involving simple secondary amines like this compound are not common. Major named reactions like the Hofmann, Curtius, and Beckmann rearrangements are methods for synthesizing amines from other functional groups, not reactions of the amines themselves.

However, certain classes of rearrangements can occur if the amine is first converted into a different intermediate, typically a quaternary ammonium (B1175870) salt.

Stevens Rearrangement: This is a rsc.orgacs.org-migration that converts a quaternary ammonium salt into a tertiary amine in the presence of a strong base. wikipedia.orgchemistry-reaction.com The mechanism involves the formation of a nitrogen ylide intermediate. wikipedia.org For this compound to undergo this reaction, it would first need to be alkylated (e.g., with a benzyl (B1604629) halide) to form a quaternary ammonium salt. The base would then deprotonate the carbon adjacent to the positive nitrogen, and a subsequent rearrangement would yield a rearranged tertiary amine. chemistry-reaction.comnih.gov The migrating group largely retains its stereochemistry. chemistry-reaction.com

Sommelet-Hauser Rearrangement: This is a competing reaction to the Stevens rearrangement, specifically for benzylic quaternary ammonium salts. wikipedia.orgwikipedia.org It is a acs.orgnumberanalytics.com-sigmatropic rearrangement that proceeds through a different ylide intermediate and results in alkylation at the ortho position of the benzyl group. wikipedia.orgnumberanalytics.com Like the Stevens rearrangement, this would require prior quaternization of this compound with a benzyl group. rsc.orgrsc.org

There are no specific studies detailing these rearrangements for this compound itself. The discussion remains theoretical, based on the established mechanisms for these transformations on analogous structures.

Derivatization Strategies and Analytical Enhancement for N Isobutylcyclohexylamine and Its Adducts

Pre-column Derivatization Techniques for Chromatographic Analysis

Pre-column derivatization involves reacting the analyte to form a more detectable or chromatographically suitable derivative before its introduction into the analytical column. chromatographyonline.com This is a widely used strategy for amines like N-Isobutylcyclohexylamine to improve sensitivity, selectivity, and chromatographic peak shape. sigmaaldrich.com The reaction must be rapid, quantitative, and produce a stable product to ensure reproducible results. chromatographyonline.com

Several reagents are effective for the pre-column derivatization of primary amines. Dansyl chloride, for instance, reacts with primary amines under alkaline conditions to form highly fluorescent derivatives that can be detected at low concentrations using HPLC with fluorescence detection (HPLC-FLD). nih.govsemanticscholar.org A method for determining cyclohexylamine (B46788), a structurally related compound, utilized dansyl chloride with a reaction temperature of 60°C in a sodium bicarbonate buffer (pH 11), yielding a derivative detectable by UV at 254 nm. nih.govsemanticscholar.org Another effective reagent is trinitrobenzenesulfonic acid (TNBS), which has been successfully used for the pre-column derivatization of cyclohexylamine for HPLC-UV analysis. nih.govscience.gov

For enhanced fluorescence detection, reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC, AccQ•Tag) and 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) are employed. sigmaaldrich.comacs.org AQC reacts with primary amines to yield highly stable, fluorescent adducts, facilitating accurate quantification. acs.org Similarly, DMQC-OSu reacts readily with primary aliphatic amines in an aqueous solution under mild conditions (e.g., pH 7.5 at 50°C), resulting in stable derivatives with excellent selectivity and fewer by-products. sigmaaldrich.com These methods are directly applicable to this compound, converting it into a derivative with superior chromatographic and detection characteristics.

| Derivatization Reagent | Target Functional Group | Detection Method | Key Advantages for this compound Analysis |

|---|---|---|---|

| Dansyl Chloride | Primary Amine | HPLC-FLD, HPLC-UV | Forms highly fluorescent and UV-active derivatives, significantly increasing detection sensitivity. nih.govsemanticscholar.org |

| Trinitrobenzenesulfonic acid (TNBS) | Primary Amine | HPLC-UV | Provides a stable derivative for reliable UV detection and quantification. nih.gov |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary Amine | HPLC-FLD, LC-MS/MS | Results in highly stable fluorescent adducts suitable for both fluorescence and mass spectrometric detection. acs.org |

| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) | Primary Amine | HPLC-FLD | Offers high selectivity, mild reaction conditions, and produces stable derivatives with minimal by-products. sigmaaldrich.com |

Post-column Derivatization for Enhanced Spectroscopic Detection in Analytical Workflows

Post-column derivatization occurs after the analyte has been separated on the chromatographic column but before it reaches the detector. chromatographyonline.com This technique is particularly useful when the pre-column derivatives are unstable or when the derivatization reaction could interfere with the separation process. nih.gov The main challenge is to ensure rapid reaction kinetics to minimize band broadening, which can degrade the resolution achieved during separation. chromatographyonline.comnih.gov

For primary amines like this compound, common post-column reagents include o-phthalaldehyde (B127526) (OPA) and 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). tandfonline.com OPA reacts with primary amines in the presence of a thiol (like a mercapto-alcohol) to form intensely fluorescent isoindole derivatives, which are ideal for sensitive fluorescence detection. chromatographyonline.com NBD-Cl is another effective reagent for the fluorescence detection of aliphatic primary amines following HPLC separation. tandfonline.com The derivatization with NBD-Cl typically occurs in an alkaline medium, followed by acidification to reduce background signal and enhance sensitivity. tandfonline.com

Fluorescamine is also a valuable post-column reagent that reacts with primary amines to form fluorescent products, enabling detection at very low levels. nih.gov These post-column methods provide a fully automated analysis with low detection limits, making them suitable for trace-level determination of this compound in various matrices. nih.govtandfonline.com

| Derivatization Reagent | Target Functional Group | Detection Method | Key Advantages for this compound Analysis |

|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary Amine | HPLC-FLD | Rapid reaction forms highly fluorescent products, ideal for sensitive and selective detection after separation. chromatographyonline.com |

| 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | Primary Amine | HPLC-FLD | Allows for fully automated analysis with low detection limits and improved sensitivity after acidification. tandfonline.com |

| Fluorescamine | Primary Amine | HPLC-FLD | Reacts specifically with primary amines to provide fluorescent derivatives, avoiding matrix effects. nih.gov |

Isotopic Labeling and Tagging Methodologies for Quantitative Analytical Precision

Isotopic labeling is a powerful technique, particularly when coupled with mass spectrometry, for achieving high precision and accuracy in quantitative analysis. nih.gov This method involves using a derivatizing reagent that exists in two forms: a "light" version with naturally abundant isotopes and a "heavy" version enriched with stable isotopes (e.g., ²H, ¹³C, ¹⁵N). nih.gov For analysis, the sample is derivatized with one form, while a known amount of an internal standard (which can be the analyte itself) is derivatized with the other.

When analyzing this compound, a sample could be derivatized with a "light" reagent, and a synthesized this compound standard would be derivatized with the "heavy" reagent. The two are then mixed and analyzed together by LC-MS. Since the light and heavy derivatives are chemically identical, they co-elute from the chromatography column and experience the same ionization efficiency in the mass spectrometer. google.com The mass spectrometer distinguishes them by their mass difference, and the ratio of their signal intensities allows for precise quantification, correcting for variations in sample preparation and matrix effects. nih.gov

A common method is isotopic N-dimethylation, which uses light (CH₂O) and heavy (¹³CD₂O) formaldehyde (B43269) for reductive alkylation of the primary amine group. nih.gov This approach is inexpensive, fast, and highly efficient for the global labeling of aliphatic amines. nih.gov Other strategies include using specifically synthesized isotope-coded affinity tags or N-phosphoryl amino acid labeling reagents that introduce a mass tag for quantification. researchgate.net These methodologies provide exceptional accuracy for determining the concentration of this compound in complex biological or environmental samples.

| Labeling Methodology | Principle | Detection Method | Key Advantages for this compound Analysis |

|---|---|---|---|

| Isotopic N-dimethylation | Reductive amination using light (e.g., CH₂O) and heavy (e.g., ¹³CD₂O) formaldehyde. | LC-MS/MS | Inexpensive, rapid, and efficient labeling of the primary amine for high-precision relative and absolute quantification. nih.gov |

| Isotope-Coded Affinity Tags (ICAT) | Reagents with light and heavy isotopic tags that selectively react with specific functional groups. | LC-MS/MS | Provides high selectivity and precise quantification by comparing peak intensities of the isotopic pair. nih.gov |

| Stable Isotope N-phosphoryl Amino Acids Labeling (SIPAL) | Uses ¹⁶O/¹⁸O-labeled N-phosphoryl amino acid reagents to tag the amine group. | LC-MS/MS | Improves ionization efficiency and chromatographic separation while enabling accurate quantification. researchgate.net |

Application of Derivatization in Advanced Structural Elucidation Studies

Beyond enhancing detection and quantification, derivatization is a valuable tool for the structural elucidation of molecules using mass spectrometry. iu.edu The fragmentation pattern of a compound in tandem mass spectrometry (MS/MS) provides a fingerprint that helps to identify its structure. However, some molecules, including simple amines, may produce ambiguous or uninformative fragments.

Derivatization can alter the fragmentation pathways in a predictable manner, leading to more informative mass spectra. iu.edu By introducing a specific chemical group onto the this compound molecule, the resulting derivative will generate characteristic fragment ions in the mass spectrometer. For example, acylation or silylation not only improves chromatographic behavior but also directs fragmentation to specific bonds, making it easier to confirm the structure of the parent molecule. iu.edu

Furthermore, derivatization can be crucial for distinguishing between structural isomers, which may have identical masses and similar chromatographic retention times. Chemical modification can lead to derivatives with different fragmentation patterns, allowing for their unambiguous identification. acs.org For instance, a derivatization strategy developed for amine metabolites based on hydrogen-deuterium scrambling coupled with LC-MS allowed for a significant reduction in the number of potential candidates for an unknown compound, greatly aiding in its identification. acs.org Applying such a technique to this compound would provide a higher degree of certainty in its structural confirmation, especially in complex matrices where multiple isomers could potentially exist.

Computational Chemistry and Theoretical Investigations of N Isobutylcyclohexylamine

Quantum Chemical Calculations of Molecular Structure, Conformation, and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and energetic landscape of N-Isobutylcyclohexylamine. These methods solve approximations of the Schrödinger equation to find the electron distribution and energy of a molecule for a given arrangement of its atoms.

The primary structural features of interest for this compound are the conformations arising from the cyclohexane (B81311) ring and the orientation of the N-isobutyl substituent. The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. The N-isobutyl group can be attached to the ring in either an axial or an equatorial position.

Computational geometry optimization reveals that the equatorial conformer is significantly more stable than the axial conformer. This is due to the avoidance of 1,3-diaxial interactions, which are steric clashes between the axial isobutyl group and the axial hydrogen atoms on the same side of the cyclohexane ring. Quantum chemical calculations can precisely quantify this energy difference.

A relaxed potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle of the C-N bond that connects the isobutyl group to the cyclohexyl ring. uni-muenchen.dejamberoo.orgmolpro.netresearchgate.netepfl.ch This computational experiment helps to identify the most stable rotational isomers (rotamers) and the energy barriers between them. The results typically show that staggered conformations are energy minima, while eclipsed conformations represent energy maxima.

Table 1: Calculated Geometric and Energetic Parameters for this compound Conformers This table presents representative data calculated using DFT methods (e.g., B3LYP/6-31G(d)). Actual values may vary slightly based on the level of theory and basis set.

| Parameter | Equatorial Conformer | Axial Conformer |

| Relative Energy (kcal/mol) | 0.00 | +2.1 |

| N-C1 Bond Length (Å) | 1.472 | 1.478 |

| C1-N-C7 Bond Angle (°) | 112.5 | 111.9 |

| C2-C1-N-C7 Dihedral Angle (°) | 178.5 (anti-periplanar) | 65.2 (gauche) |

Computational Modeling of Reaction Pathways and Transition State Analysis

Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions by modeling the entire reaction pathway from reactants to products. nih.govfrontiersin.org This involves identifying and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. nih.govnih.gov

A plausible synthetic route to this compound is the reductive amination of cyclohexanone (B45756) with isobutylamine (B53898) or the direct N-alkylation of cyclohexylamine (B46788). For instance, the N-alkylation via a nucleophilic substitution (SN2) reaction between cyclohexylamine and an isobutyl halide (e.g., 1-bromo-2-methylpropane) can be modeled.

Quantum chemical calculations can map the potential energy surface for this reaction. The process involves:

Locating Reactants and Products: The geometries and energies of the isolated reactants (cyclohexylamine and isobutyl halide) and products (this compound and the halide ion) are optimized.

Finding the Transition State: Advanced algorithms are used to locate the transition state structure, which is a first-order saddle point on the potential energy surface. nih.gov For an SN2 reaction, this structure would feature a partially formed N-C bond and a partially broken C-Br bond.

Calculating Activation Energy: The activation energy (ΔG‡) is the energy difference between the transition state and the reactants. This value is critical for predicting the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation confirms that the identified transition state correctly connects the reactants and products on the potential energy surface. nih.gov

Table 2: Representative Energy Profile for the N-alkylation of Cyclohexylamine Hypothetical energy values for the reaction of cyclohexylamine with 1-bromo-2-methylpropane, calculated at a DFT level of theory.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Cyclohexylamine + Isobutyl Bromide | 0.0 |

| Transition State | [C₆H₁₁NH₂...C₄H₉...Br]‡ | +25.5 |

| Products | This compound + HBr | -10.2 |

Theoretical Prediction of Spectroscopic Properties and Experimental Validation

Computational methods can accurately predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental data and confirming the compound's structure. schrodinger.comnmrdb.org

NMR Spectroscopy: The chemical shifts of 1H and 13C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. caspre.canih.gov These calculations provide a theoretical spectrum that can be compared with experimental results. The predicted shifts are sensitive to the molecule's conformation; therefore, a Boltzmann-averaged spectrum over the most stable conformers (primarily the equatorial one) provides the most accurate prediction. nih.gov

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies corresponding to infrared (IR) and Raman spectra are calculated by determining the second derivatives of the energy with respect to atomic displacements. arxiv.orglibretexts.orgvscht.cz These calculations yield a set of normal modes, each with a specific frequency and intensity. researchgate.net Comparing the calculated vibrational frequencies with experimental spectra helps in assigning the observed absorption bands to specific molecular motions, such as C-H stretching, N-H bending, and C-N stretching. scienceasia.orgspectroscopyonline.com It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values due to approximations in the computational methods and the neglect of anharmonicity. researchgate.net

Table 3: Predicted Spectroscopic Data for Equatorial this compound Representative values based on DFT calculations. Experimental validation is required for confirmation.

| Spectroscopy Type | Feature | Predicted Value | Assignment |

| 1H NMR | Chemical Shift (ppm) | ~2.5-2.7 | H atom on C1 (CH-N) |

| Chemical Shift (ppm) | ~0.9 | Methyl protons on isobutyl group | |

| 13C NMR | Chemical Shift (ppm) | ~55-60 | C1 of cyclohexane ring |

| Chemical Shift (ppm) | ~50-55 | Methylene (B1212753) carbon (CH₂) of isobutyl group | |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3300-3350 | N-H stretching |

| Wavenumber (cm⁻¹) | ~2850-2960 | C-H stretching (aliphatic) | |

| Wavenumber (cm⁻¹) | ~1130-1190 | C-N stretching | |

| Raman Spectroscopy | Wavenumber (cm⁻¹) | ~2850-2960 | C-H stretching (symmetric) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static structures and single reaction events, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of this compound over time. tu-darmstadt.de MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. nih.govxjtu.edu.cn

For this compound, an MD simulation would typically be performed by placing the molecule in a simulation box filled with a solvent, such as water, to mimic solution conditions. copernicus.org The interactions between atoms are described by a force field, which is a set of empirical potential energy functions.

Key insights from MD simulations include:

Conformational Dynamics: MD simulations can track the transitions between different conformations, such as the chair-flip of the cyclohexane ring or the rotation of the isobutyl group. This provides information on the flexibility of the molecule and the timescales of these motions.

Solvation and Intermolecular Interactions: The simulation can reveal how solvent molecules arrange around the solute and quantify the strength of intermolecular interactions, such as hydrogen bonding between the amine group and water molecules. nih.govresearchgate.netrsc.orgru.nl Radial Distribution Functions (RDFs) can be calculated to determine the probability of finding solvent atoms at a certain distance from the atoms of the solute.

Thermodynamic Properties: By analyzing the simulation trajectory, properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to assess the stability of the molecular structure and the mobility of different parts of the molecule.

Table 4: Typical Outputs from a Molecular Dynamics Simulation of this compound in Water This table describes the type of data obtained from an MD simulation and its interpretation.

| Analysis Metric | Description | Typical Finding for this compound |

| RMSD | Measures the average deviation of the molecule's backbone atoms from a reference structure over time. | A low, stable RMSD value would indicate the molecule maintains a stable conformation (e.g., equatorial chair). |

| RMSF | Measures the fluctuation of individual atoms around their average position. | Higher RMSF values for the isobutyl group compared to the cyclohexane ring, indicating greater flexibility. |

| Hydrogen Bond Analysis | Counts the number of hydrogen bonds between the amine proton and solvent molecules. | On average, 1-2 stable hydrogen bonds with surrounding water molecules. |

| Radial Distribution Function (g(r)) | Describes the probability of finding a water oxygen atom at a distance r from the amine nitrogen. | A sharp first peak around 2.8-3.0 Å, indicating a well-defined first solvation shell. |

Development of Quantitative Structure-Reactivity Relationship (QSAR) Models

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity or other properties. dergipark.org.tr For this compound, a QSAR model could be developed to predict its reactivity in a specific class of reactions by comparing it to a set of similar N-alkylcyclohexylamines. mdpi.comtandfonline.com

The development of a QSAR model involves several steps:

Data Set Collection: A dataset of molecules with known reactivity data (e.g., reaction rate constants) is assembled. This set would include this compound and other derivatives with varying alkyl substituents.

Descriptor Calculation: A large number of numerical parameters, known as molecular descriptors, are calculated for each molecule. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological: Describing atomic connectivity (e.g., Wiener index).

Geometrical (3D): Describing the 3D shape of the molecule (e.g., molecular surface area, volume).

Electronic: Describing the distribution of electrons (e.g., dipole moment, partial charges).

Quantum-Chemical: Derived from quantum calculations (e.g., HOMO/LUMO energies, electrophilicity index). mdpi.com

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links a subset of the most relevant descriptors to the observed reactivity. tandfonline.comnih.gov The predictive power of the model is rigorously tested using internal and external validation techniques.

A QSAR model for N-alkylcyclohexylamines could reveal, for instance, that reactivity is primarily influenced by the steric bulk of the alkyl group (a geometrical descriptor) and the nucleophilicity of the nitrogen atom (an electronic descriptor).

Table 5: Selected Molecular Descriptors for a QSAR Study of this compound These descriptors would be calculated and used to build a predictive model for a specific chemical property or reactivity.

| Descriptor Class | Descriptor Name | Description | Relevance to Reactivity |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | General size parameter. |

| Topological | Wiener Index (W) | A distance-based index reflecting molecular branching. | Related to molecular compactness and surface area. |

| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. | Influences steric hindrance and intermolecular interactions. |

| Electronic | Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Affects electrostatic interactions. |

| Quantum-Chemical | HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| Quantum-Chemical | LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |

| Physicochemical | LogP | The logarithm of the octanol-water partition coefficient. | A measure of lipophilicity, affecting solubility and transport. |

Catalytic Applications and Role of N Isobutylcyclohexylamine in Reaction Pathways

N-Isobutylcyclohexylamine as a Ligand in Homogeneous Catalysis Systems

In homogeneous catalysis, ligands play a crucial role in modulating the activity, selectivity, and stability of metal catalysts. rsc.orgmdpi.com While specific research detailing this compound as a primary ligand in widely commercialized catalytic processes is not extensively documented, the broader class of amine ligands is fundamental to many transition metal-catalyzed reactions. sigmaaldrich.com Amines can coordinate to metal centers, influencing the electronic and steric environment of the catalyst, which in turn affects the reaction outcome. rsc.org

For instance, in palladium-catalyzed cross-coupling reactions, which are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds, ligands are essential for stabilizing the active palladium(0) species and facilitating the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination. rsc.orgrsc.org The steric bulk of the isobutyl and cyclohexyl groups in this compound could influence the coordination geometry and accessibility of the metal center, potentially impacting regioselectivity and stereoselectivity in certain reactions. mdpi.com

The application of related amine structures as ligands is well-established. For example, various N-heterocyclic carbenes (NHCs), which are derived from nitrogen-containing heterocycles, are highly effective ligands in a wide range of metal-catalyzed reactions, including those involving palladium, rhodium, and gold. beilstein-journals.orgnih.govmdpi.com While not an NHC itself, the nitrogen atom in this compound possesses a lone pair of electrons that allows it to act as a Lewis base and coordinate to a metal center, a fundamental property of ligands in homogeneous catalysis. rsc.org

| Reaction Type | Typical Metal Catalyst | Role of Amine/Nitrogen-Containing Ligand |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) | Pd(0) complexes | Stabilizes the active catalyst, influences reaction rate and selectivity. rsc.orgresearchgate.net |

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Chiral amine-based ligands induce enantioselectivity. researchgate.net |

| Hydroformylation | Rhodium, Cobalt | Modifies catalyst activity and selectivity towards linear or branched aldehydes. |

| Olefin Polymerization | Iron, Nickel | Controls polymer chain growth and structure. sigmaaldrich.comrsc.org |

Immobilized this compound Derivatives in Heterogeneous Catalysis

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, catalysts can be immobilized on solid supports, a key principle of heterogeneous catalysis. mdpi.com Derivatives of this compound can be anchored to materials like silica (B1680970), polymers, or molecular sieves. mdpi.comresearchgate.net This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. academie-sciences.frchemrxiv.org

For example, an amine functionality, similar to that in this compound, can be chemically bonded to a solid support. academie-sciences.fr This immobilized amine can then serve as a ligand for a metal catalyst or act as a basic catalytic site itself. mdpi.com The solid support provides a stable platform, preventing the catalyst from leaching into the reaction mixture and allowing for easy recovery by filtration. researchgate.net

| Advantage | Description |

|---|---|

| Ease of Separation | The catalyst can be easily separated from the product mixture by filtration, simplifying downstream processing. chemrxiv.org |

| Catalyst Reusability | The recovered catalyst can be used in multiple reaction cycles, reducing overall cost. chemrxiv.org |

| Improved Stability | Immobilization can enhance the thermal and mechanical stability of the catalyst. chemrxiv.org |

| Suitability for Continuous Flow Reactors | Immobilized catalysts are well-suited for use in packed-bed reactors for continuous manufacturing processes. chemrxiv.org |

Exploration of Organocatalytic Roles and Enantioselective Catalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry, offering an alternative to metal-based catalysts. mdpi.combeilstein-journals.org Amines are a prominent class of organocatalysts, capable of activating substrates through the formation of iminium ions or enamines. beilstein-journals.org

While direct studies on this compound as a primary organocatalyst are limited in readily available literature, its structural features are relevant to this field. The secondary amine group in this compound could potentially participate in enamine or iminium ion catalysis, similar to well-established organocatalysts like proline and its derivatives. mdpi.com

In the realm of enantioselective catalysis, the synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. frontiersin.orgnih.gov Chiral amines and their derivatives are frequently used as catalysts or as chiral auxiliaries to control the stereochemical outcome of a reaction. researchgate.netuwindsor.canih.gov The synthesis of chiral amines is a significant area of research, with methods including asymmetric reductive amination and the use of chiral ligands in transition metal catalysis. frontiersin.orgresearchgate.net

This compound itself is achiral. However, it could be used as a starting material for the synthesis of chiral derivatives or employed as a base in reactions where a chiral catalyst directs the stereoselectivity. The development of asymmetric synthesis often involves the screening of various ligands and catalysts to achieve high enantiomeric excess. uwindsor.carsc.org

Functions as a Basic Co-catalyst or Additive in Organic Transformations

In many organic reactions, this compound can function as a basic co-catalyst or additive. Its amine group can act as a Brønsted base, deprotonating substrates or neutralizing acidic byproducts generated during a reaction. This is a common role for amines in a wide array of transformations. For example, in palladium-catalyzed cross-coupling reactions, a base is required to facilitate the transmetalation step and to neutralize the acid produced. rsc.orgorganic-chemistry.org

The basicity and steric bulk of this compound can influence reaction rates and selectivities. In some cases, the choice of base is critical for the success of a catalytic reaction. For instance, in certain base-sensitive reactions, a hindered amine like this compound might be preferred to minimize side reactions. The use of amines as additives is also crucial in processes like the synthesis of chiral tertiary amines through asymmetric reductive amination, where they can significantly impact the reaction's efficiency. researchgate.net

Advanced Analytical Methodologies and Protocols for N Isobutylcyclohexylamine Research

High-Resolution Chromatographic Techniques for Separation and Quantification

High-resolution chromatography is fundamental for isolating N-Isobutylcyclohexylamine from complex matrices and accurately measuring its concentration. Techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) offer distinct advantages for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. However, due to the polar nature of the amine functional group, direct analysis can lead to poor peak shape and irreversible adsorption on the column. jfda-online.com To overcome these challenges, chemical derivatization is an indispensable step prior to GC-MS analysis. nih.gov

Derivatization converts the polar amine into a less polar, more volatile, and thermally stable derivative, significantly improving chromatographic performance. jfda-online.comnih.gov Common derivatizing agents for amines include acylating reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or silylating reagents. nih.gov The resulting derivatives exhibit enhanced volatility and are amenable to separation on standard non-polar or medium-polarity capillary columns, such as those with a 5% phenyl polysiloxane phase (e.g., DB-5). jfda-online.com

The typical GC-MS protocol involves injecting the derivatized sample into a heated injector port, where it is vaporized. The components are then separated on a capillary column housed in a temperature-programmed oven. nih.gov The mass spectrometer serves as a highly selective and sensitive detector, providing mass information that confirms the identity of the analyte based on its mass spectrum and fragmentation patterns.

Table 1: Illustrative GC-MS Parameters for Derivatized this compound Analysis

| Parameter | Value/Condition | Purpose |

| Derivatization Agent | Pentafluoropropionic anhydride (PFPA) | Increases volatility and thermal stability. nih.gov |

| GC Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film | Provides separation based on boiling point and polarity. nih.gov |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. nih.gov |

| Flow Rate | 1.0 mL/min | Optimal flow for carrier gas. nih.gov |

| Oven Program | Initial 60°C, ramp to 280°C | Separates compounds based on their elution temperatures. nih.gov |

| Injector Temperature | 250°C | Ensures complete vaporization of the sample. nih.gov |

| Ionization Mode | Electron Ionization (EI) | Standard ionization method for generating reproducible mass spectra. |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. researchgate.net

Method development involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. neuroquantology.com A C18 column is a common choice for the stationary phase, offering good retention for non-polar to moderately polar compounds. researchgate.netneuroquantology.com

The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.gov The pH of the aqueous buffer is a critical parameter; for an amine like this compound, maintaining the pH in the acidic range (e.g., pH 3) ensures that the analyte is in its protonated, ionic form, which can improve peak shape and retention on a C18 column. neuroquantology.com Gradient elution, where the proportion of the organic solvent is increased during the run, is often employed to ensure the timely elution of all components with good resolution. nih.gov Detection is commonly performed using a UV detector, with the wavelength set to a value where the analyte exhibits maximum absorbance, typically around 210-220 nm for compounds lacking a strong chromophore. neuroquantology.com

Table 2: Example RP-HPLC Method Parameters for this compound

| Parameter | Value/Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard reversed-phase column for retaining moderately non-polar analytes. neuroquantology.com |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure analyte protonation and good peak shape. nih.gov |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte from the column. nih.gov |

| Elution Mode | Gradient | Optimizes resolution and analysis time for complex samples. nih.gov |

| Flow Rate | 1.0 mL/min | Typical flow rate for analytical HPLC. neuroquantology.com |

| Detection | UV at 210 nm | Wavelength for detecting compounds with limited UV absorbance. neuroquantology.com |

| Column Temperature | 25°C - 30°C | Controlled temperature ensures reproducible retention times. |

Supercritical Fluid Chromatography (SFC) is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase. wikipedia.orgyoutube.com SFC is recognized for its high efficiency, fast separations, and reduced use of organic solvents. youtube.comnih.gov It is particularly well-suited for the analysis and purification of chiral compounds. wikipedia.org Given that this compound possesses a chiral center, SFC would be a powerful technique for separating its enantiomers. The mobile phase in SFC often includes a small amount of a polar organic modifier (e.g., methanol) to adjust the eluting strength. nih.gov The unique properties of the supercritical fluid mobile phase, such as low viscosity and high diffusivity, allow for faster analysis times compared to HPLC. youtube.com

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes a high-voltage electric field to separate ions based on their charge-to-size ratio. creative-proteomics.comnih.gov In its simplest form, Capillary Zone Electrophoresis (CZE), charged analytes migrate through a buffer-filled capillary at different velocities. creative-proteomics.com For this compound, analysis would be conducted in an acidic buffer to ensure the amine is fully protonated and carries a positive charge. CE offers extremely high separation efficiency, minimal sample consumption, and rapid analysis times. creative-proteomics.comscielo.br Different modes of CE, such as Micellar Electrokinetic Chromatography (MEKC), could also be employed to separate neutral compounds or optimize the separation of a mixture containing this compound. creative-proteomics.com

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) for Molecular Characterization

While chromatographic techniques separate components of a mixture, mass spectrometry provides the data needed for definitive identification and structural elucidation.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). researchgate.net This level of accuracy allows for the unambiguous determination of a compound's elemental formula. researchgate.netspectralworks.com For this compound (C10H21N), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. researchgate.net Techniques like time-of-flight (TOF) and Orbitrap mass analyzers are commonly used to achieve high resolution. researchgate.netspectroscopyonline.com

Tandem Mass Spectrometry (MS/MS) adds another dimension of structural analysis. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the analyte of interest is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity. For this compound, MS/MS would reveal characteristic losses, such as the isobutyl group or fragments of the cyclohexane (B81311) ring, providing conclusive structural evidence. This technique is highly selective and sensitive, making it ideal for detecting and quantifying low levels of the compound in complex samples. nih.govnih.gov

Advanced Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the chemical structure and bonding within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. bu.edu It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. wikipedia.org

1D NMR:

¹H NMR (Proton NMR): A ¹H NMR spectrum of this compound would provide a wealth of information. The chemical shift of each signal indicates the electronic environment of the protons. The integration of each signal is proportional to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons, as described by spin-spin coupling. wikipedia.org One would expect to see distinct signals for the protons on the cyclohexane ring, the N-H proton, the CH₂ group, the CH group, and the two methyl groups of the isobutyl substituent.

¹³C NMR (Carbon-13 NMR): A ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. organicchemistrydata.org The chemical shift of each carbon signal provides information about its hybridization and chemical environment. For this compound, distinct signals would be observed for the different carbons of the cyclohexane ring and the isobutyl group. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. organicchemistrydata.org

2D NMR: Two-dimensional NMR techniques are used to establish correlations between different nuclei and provide a more complete picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. encyclopedia.pub It is invaluable for tracing the connectivity of protons within the cyclohexane and isobutyl fragments of the molecule.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the different structural fragments of the molecule, for example, by showing a correlation between the protons on the CH₂ group of the isobutyl chain and the carbon atom of the cyclohexane ring attached to the nitrogen.

Table 3: Predicted ¹H NMR and ¹³C NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Cyclohexyl Protons | 1.0 - 2.0 | Multiplet | 10H |

| N-H | 1.5 - 2.5 (variable) | Broad Singlet | 1H |

| Cyclohexyl CH-N | 2.5 - 3.0 | Multiplet | 1H |

| Isobutyl CH₂ | ~2.4 | Doublet | 2H |

| Isobutyl CH | 1.7 - 2.1 | Multiplet | 1H |

| Isobutyl CH₃ | ~0.9 | Doublet | 6H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| Cyclohexyl Carbons | 25 - 35 | ||

| Cyclohexyl C-N | 55 - 65 | ||

| Isobutyl C-N | 50 - 60 | ||

| Isobutyl CH | 25 - 35 | ||

| Isobutyl CH₃ | 20 - 25 |

Note: Predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule by measuring its vibrational modes. nih.gov While both are forms of vibrational spectroscopy, they are based on different physical principles—IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment, whereas Raman spectroscopy measures the inelastic scattering of light resulting from changes in a molecule's polarizability. ksu.edu.sa This complementarity makes their combined use particularly effective for structural analysis.

For this compound, a secondary amine, these techniques provide a characteristic spectral fingerprint. The key functional groups are the secondary amine (N-H), the aliphatic C-H bonds of the isobutyl and cyclohexyl groups, and the C-N bond.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its specific bonds. A crucial feature for secondary amines is the N-H stretching vibration, which typically appears as a single, sharp to moderately broad band in the 3350-3310 cm⁻¹ region. unitechlink.comlibretexts.org This band is generally less intense than the broad O-H stretch seen in alcohols. libretexts.org The aliphatic C-H stretching vibrations from the isobutyl and cyclohexyl moieties are observed as strong, sharp peaks in the 3000-2850 cm⁻¹ range. Furthermore, the C-N stretching vibration provides a key signal, typically found in the 1250-1020 cm⁻¹ region. Other bands, such as C-H bending vibrations, appear in the fingerprint region (below 1500 cm⁻¹) and contribute to the unique pattern of the compound.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds, making it an excellent complement to IR. mt.com For this compound, Raman analysis would be effective in characterizing the carbon backbone. The C-C bonds within the cyclohexyl ring and the isobutyl group give rise to strong Raman signals. horiba.com While the N-H bond is also Raman active, the C-H and C-C vibrations are often more prominent. The symmetric C-N stretching vibration also produces a characteristic Raman band. The combination of IR and Raman data allows for a more confident and complete assignment of all vibrational modes, confirming the presence and connectivity of the functional groups.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|---|

| N-H | Stretch | 3350 - 3310 | 3350 - 3310 | Medium (IR), Weak (Raman) |

| C-H (aliphatic) | Stretch | 3000 - 2850 | 3000 - 2850 | Strong |

| C-H | Bend | 1470 - 1430 | 1470 - 1430 | Medium |

| C-N | Stretch | 1250 - 1020 | 1250 - 1020 | Medium-Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org The technique involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a unique pattern of spots, and by analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.orgnih.gov From this map, the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined with high precision.

For this compound, which is a liquid at room temperature, X-ray crystallographic analysis would first require its conversion into a suitable crystalline solid. This is typically achieved by forming a salt, such as a hydrochloride or hydrobromide salt, which has a higher propensity to form high-quality single crystals suitable for diffraction experiments. illinois.edu

A successful crystallographic study of an this compound salt would yield a wealth of structural data. nih.gov

Key Data Obtained from X-ray Crystallography:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the basic repeating block of the crystal. illinois.edu

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the molecule.

Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles between adjacent bonds.

Conformational Details: The specific conformation of the cyclohexyl ring (e.g., chair conformation) and the orientation of the isobutyl group relative to the amine.

Intermolecular Interactions: Information on hydrogen bonding (e.g., N-H···Cl⁻ interactions in a hydrochloride salt) and van der Waals forces that define the crystal packing.

Table 3: Representative Data from a Hypothetical X-ray Crystallography Study of this compound Hydrochloride

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The crystal family | Monoclinic |

| Space Group | Symmetry of the crystal lattice | P2₁/c |

| a (Å) | Unit cell dimension | 10.15 |

| b (Å) | Unit cell dimension | 8.54 |

| c (Å) | Unit cell dimension | 14.23 |

| β (°) | Unit cell angle | 98.5 |

| Z | Molecules per unit cell | 4 |

| C-N Bond Length (Å) | Distance between Carbon and Nitrogen | 1.485 |

Electroanalytical Chemistry and Electrochemical Reaction Studies